3-(3-Bromopropoxy)benzonitrile

Overview

Description

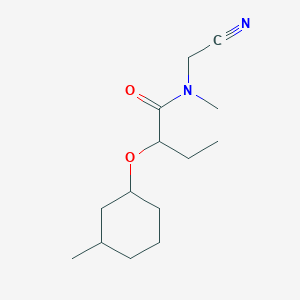

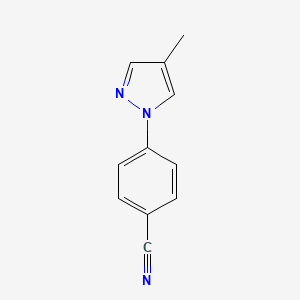

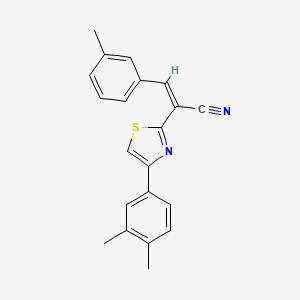

3-(3-Bromopropoxy)benzonitrile is a chemical compound with the CAS Number: 37136-97-3 . It has a molecular weight of 240.1 and its IUPAC name is 3-(3-bromopropoxy)benzonitrile .

Molecular Structure Analysis

The molecular formula of 3-(3-Bromopropoxy)benzonitrile is C10H10BrNO . The InChI code for this compound is 1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 .Scientific Research Applications

Environmental Impact and Degradation

- Herbicide Degradation and Environmental Fate : Research on benzonitrile herbicides, including compounds structurally related to 3-(3-Bromopropoxy)benzonitrile, has shown their significant use in agriculture and their impact on groundwater contamination. The microbial degradation of these herbicides, their pathways, and the organisms involved in this process have been studied, highlighting environmental concerns and degradation mechanisms (Holtze et al., 2008).

Applications in Energy Technology

- Use in Dye Sensitized Solar Cells : Benzonitrile derivatives, including those similar to 3-(3-Bromopropoxy)benzonitrile, have been demonstrated to be effective as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). These compounds contribute to the long-term stability and efficiency of DSSCs (Latini et al., 2014).

Chemical Synthesis and Industrial Applications

- Palladium-Catalyzed Cyanation : In chemical synthesis, benzonitriles, like 3-(3-Bromopropoxy)benzonitrile, are accessible via palladium-catalyzed cyanation of aryl halides. This method is noted for its applicability to a range of aryl and heteroaryl bromides and chlorides, yielding benzonitriles efficiently (Schareina et al., 2004).

Biomedical Research

- Study of Cytotoxic Effects : The cytotoxic effects of benzonitrile pesticides, which may include derivatives like 3-(3-Bromopropoxy)benzonitrile, have been investigated. These studies focus on the impact of these compounds on human cell lines, providing insights into potential health risks associated with exposure to such chemicals (Lovecká et al., 2015).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This research could have implications for the use of compounds like 3-(3-Bromopropoxy)benzonitrile in industrial settings to prevent corrosion (Chaouiki et al., 2018).

properties

IUPAC Name |

3-(3-bromopropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGUNSYBMXCWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromopropoxy)benzonitrile | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

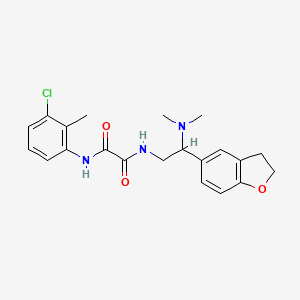

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)

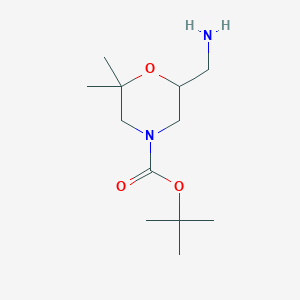

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)

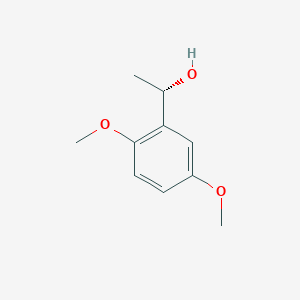

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)